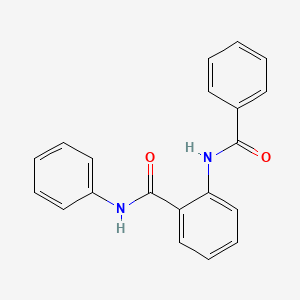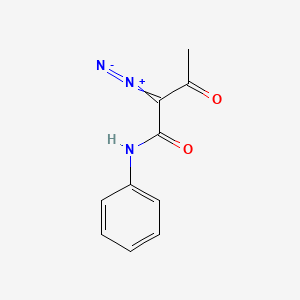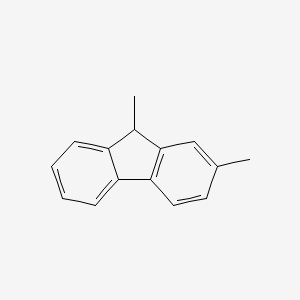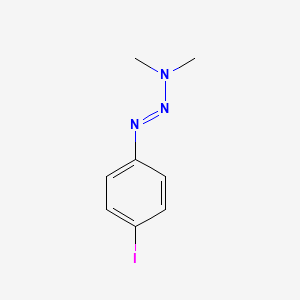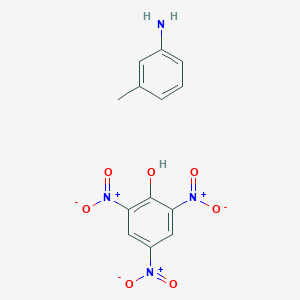
chromium;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium-nickel compounds, often referred to as nickel-chromium alloys, are a family of alloys composed primarily of nickel and chromium. These compounds are known for their high resistance to oxidation and corrosion, making them valuable in various industrial applications. The most well-known chromium-nickel alloy is nichrome, which is widely used in heating elements due to its ability to withstand high temperatures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of chromium-nickel alloys involves the melting and mixing of nickel and chromium in specific proportions. The process typically takes place in an electric arc furnace or induction furnace. The raw materials, nickel and chromium, are melted together at high temperatures, often exceeding 1400°C. The molten alloy is then cast into molds to form ingots, which can be further processed into various shapes and sizes .
Industrial Production Methods
Industrial production of chromium-nickel alloys involves several steps:
Melting: Nickel and chromium are melted together in a furnace.
Casting: The molten alloy is cast into molds to form ingots.
Hot Rolling: The ingots are hot-rolled to reduce their thickness and improve their mechanical properties.
Cold Rolling: The hot-rolled sheets are further processed through cold rolling to achieve the desired thickness and surface finish.
Annealing: The cold-rolled sheets are annealed to relieve internal stresses and improve ductility.
Análisis De Reacciones Químicas
Types of Reactions
Chromium-nickel compounds undergo various chemical reactions, including:
Substitution: Chromium and nickel can participate in substitution reactions where one metal replaces another in a compound.
Common Reagents and Conditions
Oxidation: Requires high temperatures and an oxygen-rich environment.
Reduction: Typically involves high temperatures and reducing gases like hydrogen or carbon monoxide.
Substitution: Often occurs in aqueous solutions with appropriate reagents.
Major Products Formed
Oxidation: Chromium oxide (Cr₂O₃) and nickel oxide (NiO).
Reduction: Metallic chromium and nickel.
Substitution: Various substituted metal compounds.
Aplicaciones Científicas De Investigación
Chromium-nickel compounds have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of chromium-nickel compounds involves several molecular targets and pathways:
Oxidative Stress: Chromium and nickel can induce oxidative stress by generating reactive oxygen species (ROS) that damage cellular components.
Mitochondrial Function: Chromium has been shown to interact with mitochondrial ATP synthase, affecting cellular energy production.
Nrf2 Pathway: Both chromium and nickel can activate the Nrf2 antioxidant pathway, which helps mitigate oxidative damage.
Comparación Con Compuestos Similares
Chromium-nickel compounds can be compared with other similar compounds such as:
Stainless Steel: Contains chromium and nickel along with iron, offering excellent corrosion resistance and mechanical properties.
Chromium-nickel compounds are unique due to their high resistance to oxidation and corrosion, making them suitable for high-temperature applications and harsh environments .
Propiedades
Número CAS |
12053-03-1 |
|---|---|
Fórmula molecular |
CrNi2 |
Peso molecular |
169.383 g/mol |
Nombre IUPAC |
chromium;nickel |
InChI |
InChI=1S/Cr.2Ni |
Clave InChI |
PBKYWJHTOHRLDS-UHFFFAOYSA-N |
SMILES canónico |
[Cr].[Ni].[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


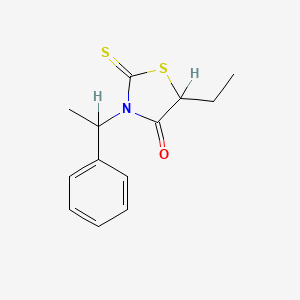

![Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]-](/img/structure/B14710891.png)
![7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one](/img/structure/B14710895.png)

